4-(4-fluorophenyl)-1H-indole
Overview
Description
4-(4-Fluorophenyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. This compound features a fluorine atom attached to the phenyl ring, which is in turn connected to the indole structure. Indoles are known for their wide range of biological activities and are often found in natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-fluorophenyl)-1H-indole typically involves the reaction of 4-fluoroaniline with isatin in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the indole ring. Common catalysts used in this reaction include Lewis acids such as zinc chloride or aluminum chloride. The reaction is usually carried out in an organic solvent like toluene or dichloromethane under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Fluorophenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form 4-(4-fluorophenyl)-1H-indoline.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Indole-2,3-dione derivatives.
Reduction: 4-(4-Fluorophenyl)-1H-indoline.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Fluorophenyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-1H-indole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
4-Fluoroamphetamine: A psychoactive compound with stimulant and entactogenic effects.
4-Fluorophenyl isocyanate: Used in the synthesis of heterocyclic compounds and polymers.
4-Fluorophenylboronic acid: Utilized in organic synthesis and as a reagent in Suzuki coupling reactions.
Uniqueness: 4-(4-Fluorophenyl)-1H-indole is unique due to its indole structure combined with a fluorinated phenyl ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-11-6-4-10(5-7-11)12-2-1-3-14-13(12)8-9-16-14/h1-9,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLONXARDZNICU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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